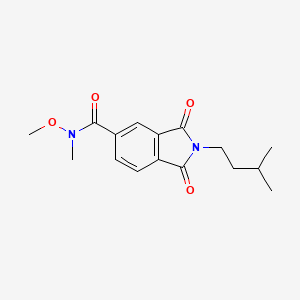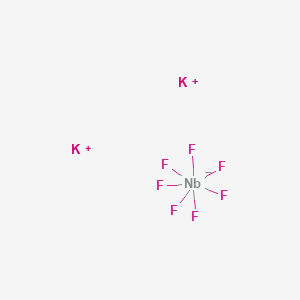
Potassium 2-(m-Tolyloxy)ethyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium cresoxypolyethoxyethylphosphate
- α-Phosphono-ω-(methylphenoxy)poly(oxy-1,2-ethanediyl), dipotassium salt
Uniqueness
Potassium 2-(m-Tolyloxy)ethyl Phosphate is unique due to its specific structure, which combines the properties of both phosphate and phenolic groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
66057-30-5 |
|---|---|
Molekularformel |
C9H11K2O5P |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
dipotassium;2-(3-methylphenoxy)ethyl phosphate |
InChI |
InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
BMDQYINOMFOOHD-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Verwandte CAS-Nummern |
66057-30-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)








![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)

![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)

![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
